molecular formula C27H18O2 B15162472 2,2-Diphenyl-2H-[1]benzofuro[2,3-h][1]benzopyran CAS No. 163068-55-1

2,2-Diphenyl-2H-[1]benzofuro[2,3-h][1]benzopyran

Cat. No.: B15162472
CAS No.: 163068-55-1
M. Wt: 374.4 g/mol
InChI Key: FKYGIRMLFGXZQQ-UHFFFAOYSA-N
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Description

2,2-Diphenyl-2H-1benzofuro2,3-hbenzopyran is an organic compound with the molecular formula C27H18O2 It is characterized by its complex structure, which includes multiple aromatic rings and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-2H-1benzofuro2,3-hbenzopyran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-2H-1benzofuro2,3-hbenzopyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (e.g., bromine, chlorine), alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

2,2-Diphenyl-2H-1benzofuro2,3-hbenzopyran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-2H-1benzofuro2,3-hbenzopyran involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Diphenyl-2H-1-benzopyran
  • 2H-Benzofuro[2,3-h]-1-benzopyran

Uniqueness

2,2-Diphenyl-2H-1benzofuro2,3-hbenzopyran is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

163068-55-1

Molecular Formula

C27H18O2

Molecular Weight

374.4 g/mol

IUPAC Name

2,2-diphenyl-[1]benzofuro[2,3-h]chromene

InChI

InChI=1S/C27H18O2/c1-3-9-20(10-4-1)27(21-11-5-2-6-12-21)18-17-19-15-16-24-25(26(19)29-27)22-13-7-8-14-23(22)28-24/h1-18H

InChI Key

FKYGIRMLFGXZQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C=CC3=C(O2)C4=C(C=C3)OC5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

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